7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one
Overview
Description
7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique chemical structure, which includes a chromen-2-one core substituted with butoxy, ethyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one can be achieved through several methods, with the Pechmann condensation being one of the most common. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between 4-phenylphenol and ethyl acetoacetate in the presence of a Lewis acid such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) can yield the desired coumarin derivative .
Another method involves the Knoevenagel condensation, where the reaction between 4-phenylbenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine can produce the intermediate, which is then cyclized to form the chromen-2-one core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield dihydrocoumarin derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated, nitrated, or alkylated coumarin derivatives.
Scientific Research Applications
7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticoagulant, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of optical brighteners, photosensitizers, and laser dyes.
Mechanism of Action
The mechanism of action of 7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. Its anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of thromboembolic disorders.
4-hydroxycoumarin: A derivative with enhanced anticoagulant activity, used as a precursor for the synthesis of anticoagulant drugs.
Uniqueness
7-butoxy-6-ethyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy and ethyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the phenyl group contributes to its aromaticity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-butoxy-6-ethyl-4-phenylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-3-5-11-23-19-14-20-18(12-15(19)4-2)17(13-21(22)24-20)16-9-7-6-8-10-16/h6-10,12-14H,3-5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPWVTRBROPTFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1CC)C(=CC(=O)O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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